![molecular formula C16H13NO3 B4941644 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid](/img/structure/B4941644.png)
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor works by binding to the active site of D-amino acid oxidase, thereby preventing the enzyme from breaking down D-amino acids. This leads to an increase in the levels of D-serine, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor can improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. The compound has also been found to exhibit anti-tumor activity in various cancer cell lines. Additionally, 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor in lab experiments is its specificity for D-amino acid oxidase. This allows researchers to selectively target this enzyme without affecting other metabolic pathways. However, one of the limitations of using 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor is its relatively low potency, which can make it difficult to achieve therapeutic levels in vivo.
Orientations Futures
There are several future directions for the research on 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor. One area of focus is the development of more potent and selective inhibitors that can be used in clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as depression and anxiety disorders. Additionally, the role of 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor in regulating the gut-brain axis and microbiome is an emerging area of research that holds promise for the development of novel therapies.
Méthodes De Synthèse
The synthesis of 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor involves a series of chemical reactions starting from 2-acetyl-1-naphthol and ethyl cyanoacetate. The intermediate product is then treated with hydrazine hydrate to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and cancer. The compound works by inhibiting the activity of D-amino acid oxidase, an enzyme that is responsible for the breakdown of D-amino acids in the brain. By inhibiting this enzyme, 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor can increase the levels of D-serine, an important neurotransmitter that plays a crucial role in regulating synaptic activity and cognitive function.
Propriétés
IUPAC Name |
(Z)-4-(1,2-dihydroacenaphthylen-5-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(8-9-15(19)20)17-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,17,18)(H,19,20)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKCNHGCSZDDII-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(1,2-dihydroacenaphthylen-5-ylamino)-4-oxobut-2-enoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.